molecular formula C8H11ClN2O2 B8047140 3-Methoxybenzamidoxime hcl

3-Methoxybenzamidoxime hcl

Cat. No.: B8047140
M. Wt: 202.64 g/mol
InChI Key: FZAOZIAFESTUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxybenzamidoxime HCl, with the CAS Number 73647-50-4, is a chemical reagent for research and development applications. The compound has the molecular formula C 8 H 10 N 2 O 2 and an average molecular weight of 166.18 g/mol . Benzamidoxime derivatives are of significant interest in medicinal chemistry as synthetic intermediates and potential pharmacologically active compounds. Related benzamide compounds, such as 3-Methoxybenzamide, have been identified as inhibitors of the enzyme Poly [ADP-ribose] polymerase 1 (PARP-1), a key target in cancer research and DNA repair studies . This suggests potential research applications for 3-Methoxybenzamidoxime HCl in developing or studying enzyme inhibitors and other bioactive molecules. As a research chemical, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAOZIAFESTUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzamidoxime Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amidoxime Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the amidoxime functional group represents a cornerstone for the development of novel therapeutics. Amidoximes, which are N-hydroxylated amidines, serve as versatile bioisosteres of carboxylic acids, esters, and amides, offering unique physicochemical properties that can enhance drug-like characteristics.[1] Their significance is particularly pronounced in their role as prodrugs for amidines, which are potent but often poorly absorbed basic compounds.[1] The conversion of the amidoxime to the amidine moiety in vivo can lead to improved pharmacokinetic profiles. Furthermore, the amidoxime group itself is a powerful chelating agent for metal ions, a property leveraged in the design of metalloenzyme inhibitors.

This guide focuses on a specific, valuable derivative: 3-Methoxybenzamidoxime Hydrochloride. The presence of the methoxy group at the 3-position of the benzene ring modulates the electronic and steric properties of the molecule, influencing its reactivity, solubility, and biological interactions. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its current and potential applications for researchers and professionals in drug development.

Core Molecular Attributes

The fundamental characteristics of 3-Methoxybenzamidoxime and its hydrochloride salt are pivotal for its application in research and synthesis. The hydrochloride salt form is typically preferred for its improved stability and solubility in aqueous media.

PropertyValueSource
Chemical Name 3-Methoxybenzamidoxime Hydrochloride-
Synonyms N'-hydroxy-3-methoxybenzimidamide HCl[2]
Molecular Formula C₈H₁₀N₂O₂·HCl[2]
Molecular Weight 202.64 g/mol Calculated*
CAS Number (Free Base) 73647-50-4[2]
Appearance Typically a white to off-white solidGeneral

*Note: The molecular weight is calculated based on the confirmed formula of the free base (C₈H₁₀N₂O₂) and the addition of hydrogen chloride (HCl).

Synthesis of 3-Methoxybenzamidoxime Hydrochloride: A Validated Protocol

The synthesis of benzamidoxime derivatives is a well-established process in organic chemistry, most commonly achieved through the reaction of a benzonitrile precursor with hydroxylamine.[3] This method is reliable and provides a high yield of the desired product. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Causality Behind Experimental Choices
  • Starting Material : 3-Methoxybenzonitrile is the logical precursor, as the nitrile group is readily converted to the amidoxime. The methoxy group is stable under these reaction conditions.

  • Reagent : Hydroxylamine hydrochloride is a common and stable source of hydroxylamine. A base, such as sodium carbonate or triethylamine, is required to liberate the free hydroxylamine in situ for the reaction to proceed.

  • Solvent : An alcohol, such as ethanol or methanol, is an excellent solvent for both the reactants and is compatible with the reaction conditions.

  • Temperature : The reaction is typically heated to reflux to ensure a reasonable reaction rate.

  • Salt Formation : The addition of hydrochloric acid to the isolated free base in a suitable solvent like isopropanol or ether allows for the controlled precipitation of the stable hydrochloride salt.

Experimental Workflow Diagram

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Hydrochloride Salt Formation A 3-Methoxybenzonitrile D Reaction Mixture A->D B Hydroxylamine HCl + Base (e.g., Na2CO3) B->D C Ethanol (Solvent) C->D E Heat to Reflux D->E F Reaction Work-up & Isolation E->F G 3-Methoxybenzamidoxime (Free Base) F->G H 3-Methoxybenzamidoxime (Free Base) G->H Proceed to Salification K Precipitation & Filtration H->K I Isopropanol (Solvent) J HCl in Isopropanol J->K L 3-Methoxybenzamidoxime HCl K->L G cluster_0 Key Chemical Roles cluster_1 Therapeutic Areas of Interest A 3-Methoxybenzamidoxime HCl B Prodrug for Amidines A->B C Synthetic Intermediate A->C D Metalloenzyme Inhibitor Scaffold A->D E Antimicrobial Agents B->E F Antiviral Agents B->F G Anticancer Agents (e.g., HDAC inhibitors) D->G

Sources

An In-Depth Technical Guide to 3-Methoxybenzamidoxime as a Prodrug for Amidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic design of prodrugs represents a cornerstone of modern medicinal chemistry, enabling the optimization of pharmacokinetic and pharmacodynamic profiles of therapeutically promising but challenging molecules. Amidines, a class of potent enzyme inhibitors and receptor ligands, frequently exhibit poor oral bioavailability due to their basicity and resulting high charge at physiological pH. The amidoxime prodrug strategy is a well-established approach to overcome this limitation. This technical guide provides a comprehensive overview of 3-methoxybenzamidoxime as a case study for an amidoxime-based prodrug. We will delve into the scientific rationale, synthetic chemistry, analytical characterization, and the critical bioactivation pathways of this prodrug, offering a detailed framework for researchers and drug development professionals.

Introduction: The Amidine Challenge and the Amidoxime Solution

Amidines are organic compounds characterized by the functional group RC(NH)NH2. Their inherent basicity allows them to act as potent mimics of protonated arginine residues, leading to strong interactions with the active sites of various enzymes, particularly serine proteases. However, this same basicity results in high polarity and a positive charge at physiological pH, which significantly hinders their oral absorption and overall bioavailability.

To circumvent these challenges, the amidoxime prodrug approach has been widely adopted. Amidoximes, or N'-hydroxyamidines, are N-hydroxylated derivatives of amidines. This modification reduces the basicity of the functional group, leading to a more lipophilic and less charged molecule that can more readily traverse biological membranes. In vivo, amidoximes are enzymatically reduced back to the active amidine form, releasing the therapeutic agent at the desired site of action.

This guide will focus on 3-methoxybenzamidoxime as a representative example of this prodrug strategy. The methoxy substitution allows for modulation of the electronic and steric properties of the molecule, which can influence its stability, metabolism, and ultimately, its efficacy as a prodrug.

Synthesis and Characterization of 3-Methoxybenzamidoxime

The synthesis of 3-methoxybenzamidoxime typically proceeds through a two-step process, starting from the commercially available 3-methoxybenzonitrile.

Synthesis of 3-Methoxybenzamidoxime from 3-Methoxybenzonitrile

The most common method for the synthesis of benzamidoximes is the reaction of the corresponding benzonitrile with hydroxylamine.

Experimental Protocol:

Materials:

  • 3-Methoxybenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water. In a separate beaker, prepare a solution of sodium carbonate (0.6 equivalents) in water. Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. The free hydroxylamine is used in the next step. Caution: Hydroxylamine is a potentially explosive compound and should be handled with care.

  • Reaction Setup: In a separate round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzonitrile (1 equivalent) in ethanol.

  • Reaction: Add the freshly prepared aqueous solution of hydroxylamine to the ethanolic solution of 3-methoxybenzonitrile.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate to extract the product. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-methoxybenzamidoxime can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a crystalline solid.

Characterization of 3-Methoxybenzamidoxime

The identity and purity of the synthesized 3-methoxybenzamidoxime should be confirmed using standard analytical techniques.

Table 1: Analytical Characterization Methods for 3-Methoxybenzamidoxime

Analytical TechniqueExpected Observations
¹H NMR (Nuclear Magnetic Resonance) Aromatic protons in the region of 6.8-7.5 ppm, a singlet for the methoxy group protons around 3.8 ppm, and broad singlets for the NH₂ and OH protons.
¹³C NMR (Nuclear Magnetic Resonance) Aromatic carbons, a carbon signal for the methoxy group around 55 ppm, and a signal for the amidoxime carbon (C=NOH) in the range of 150-160 ppm.
MS (Mass Spectrometry) The molecular ion peak corresponding to the mass of 3-methoxybenzamidoxime (C₈H₁₀N₂O₂), which is 166.18 g/mol .
HPLC (High-Performance Liquid Chromatography) A single major peak indicating the purity of the compound.

In Vitro Metabolic Conversion of 3-Methoxybenzamidoxime to 3-Methoxybenzamidine

The conversion of the amidoxime prodrug to the active amidine is a critical step for its therapeutic efficacy. This bioactivation is primarily mediated by the mitochondrial amidoxime-reducing component (mARC) enzyme system, which involves cytochrome b5 type B (CYB5B) and NADH-cytochrome b5 reductase (CYB5R). Cytochrome P450 enzymes have also been implicated in the metabolism of some amidoximes.[1]

Experimental Protocol for In Vitro Metabolism in Rat Liver Microsomes:

Materials:

  • 3-Methoxybenzamidoxime

  • 3-Methoxybenzamidine (as a reference standard)

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, rat liver microsomes (e.g., 0.5 mg/mL final concentration), and 3-methoxybenzamidoxime (e.g., 10 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.[2]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[2]

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also precipitates the microsomal proteins.[2]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of 3-methoxybenzamidine and the remaining 3-methoxybenzamidoxime using a validated LC-MS/MS method.

Analytical Method for Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of 3-methoxybenzamidoxime and 3-methoxybenzamidine in the in vitro and in vivo samples.

Table 2: Proposed LC-MS/MS Parameters for Analysis

ParameterProposed Condition
Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of water and acetonitrile containing a small percentage of formic acid.
Ionization Mode Positive electrospray ionization (ESI+)
MS/MS Transitions Specific precursor-to-product ion transitions for 3-methoxybenzamidoxime and 3-methoxybenzamidine, and the internal standard.

In Vivo Pharmacokinetic Evaluation

To assess the prodrug's ability to improve oral bioavailability, an in vivo pharmacokinetic study in a suitable animal model, such as rats, is essential.[3]

Experimental Protocol for Oral Bioavailability Study in Rats:

Animals:

  • Male Sprague-Dawley rats (or another appropriate strain)

Dosing:

  • Administer 3-methoxybenzamidoxime orally (e.g., via gavage) at a predetermined dose.

  • Administer the active drug, 3-methoxybenzamidine, intravenously to a separate group of rats to determine its absolute bioavailability.

Blood Sampling:

  • Collect blood samples from the tail vein or another appropriate site at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]

  • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

Sample Processing:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Analysis:

  • Quantify the concentrations of 3-methoxybenzamidoxime and 3-methoxybenzamidine in the plasma samples using the validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t₁/₂ (half-life) for both the prodrug and the active amidine.

  • Calculate the oral bioavailability (F%) of 3-methoxybenzamidine after administration of the prodrug using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualization of Key Processes

Metabolic Conversion Pathway

The following diagram illustrates the enzymatic conversion of the 3-methoxybenzamidoxime prodrug to the active 3-methoxybenzamidine.

Metabolic_Conversion Prodrug 3-Methoxybenzamidoxime (Prodrug) Active_Drug 3-Methoxybenzamidine (Active Drug) Prodrug->Active_Drug Reduction Enzymes mARC Enzyme System (CYB5B, CYB5R) NAD(P)H Enzymes->Prodrug

Caption: Enzymatic reduction of 3-methoxybenzamidoxime.

Experimental Workflow

The logical flow of the experimental evaluation of 3-methoxybenzamidoxime as a prodrug is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 3-Methoxybenzamidoxime Characterization Analytical Characterization (NMR, MS, HPLC) Synthesis->Characterization Metabolism Metabolic Conversion Assay (Rat Liver Microsomes) Characterization->Metabolism PK_Study Pharmacokinetic Study (Rats) Characterization->PK_Study LCMS_Analysis_vitro LC-MS/MS Analysis Metabolism->LCMS_Analysis_vitro LCMS_Analysis_vitro->PK_Study LCMS_Analysis_vivo LC-MS/MS Analysis PK_Study->LCMS_Analysis_vivo

Sources

An In-depth Technical Guide to the Safe Handling and Hazard Profile of 3-Methoxybenzamidoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Chemical Identity

3-Methoxybenzamidoxime hydrochloride is a specialized organic compound primarily utilized in medicinal chemistry and drug discovery as a building block or intermediate. Its structure, featuring a methoxy-substituted benzene ring coupled with an amidoxime functional group and presented as a hydrochloride salt, makes it a versatile reagent. The amidoxime moiety is of particular interest as it can act as a nitric oxide donor, a bioisostere for carboxylic acids, or a precursor to other heterocyclic systems. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media.

Given its specific and often niche applications in targeted research, a comprehensive, officially registered Material Safety Data Sheet (MSDS) is not always readily available. Therefore, this guide has been synthesized by a senior application scientist to provide a robust safety and handling framework. The subsequent analysis is grounded in the fundamental principles of chemical reactivity and draws upon safety data from structurally analogous compounds to construct a reliable, inferred hazard profile.

Core Rationale: The presence of the hydrochloride salt is the primary driver of the compound's hazardous properties. This functionalization renders the molecule acidic and corrosive, demanding stringent handling protocols analogous to those for other corrosive solid amine salts.

Table 1: Chemical Identifiers and Properties (Data from Analogous Compounds)

Property Value Source/Analogue
Chemical Name 3-Methoxybenzamidoxime hydrochloride -
Molecular Formula C₈H₁₁ClN₂O₂ Calculated
Molecular Weight 202.64 g/mol Calculated
Appearance Expected to be a white to off-white solid/crystalline powder. Inferred from similar organic salts[1].

| Melting Point | Not available. (For analogue 3-Methoxybenzamidine HCl: 165-166 °C) | ECHEMI[1] |

Section 2: Inferred Hazard Profile and GHS Classification

Based on its structure as a hydrochloride salt of an organic base, 3-Methoxybenzamidoxime HCl is predicted to be a hazardous substance. The primary hazards stem from its corrosive nature. The Globally Harmonized System (GHS) classification is inferred from compounds like methoxylamine hydrochloride and other corrosive organic hydrochlorides.[2][3]

Signal Word: Danger [2][3][4]

GHS Pictograms:




Inferred Hazard Statements:

  • H290: May be corrosive to metals. [2][5]* H314: Causes severe skin burns and eye damage. [2][6]* H335: May cause respiratory irritation. [2][7][8] Inferred Precautionary Statements:

  • Prevention (P2xx):

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray. * P264: Wash skin thoroughly after handling. [2] * P271: Use only outdoors or in a well-ventilated area. [2] * P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [2]* Response (P3xx):

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [2] * P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. [2] * P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [2][9] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2][9] * P310: Immediately call a POISON CENTER/doctor. [2]* Storage (P4xx):

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [2] * P405: Store locked up. [2] * P406: Store in a corrosion resistant container with a resistant inner liner. [2]* Disposal (P5xx):

    • P501: Dispose of contents/container to an approved waste disposal plant. [2][7]

GHS_Classification cluster_Product 3-Methoxybenzamidoxime HCl cluster_Hazards Inferred Primary Hazards cluster_Signal Required GHS Elements Product Chemical Identity H314 H314: Severe Skin Burns & Eye Damage Product->H314 H335 H335: Respiratory Irritation Product->H335 H290 H290: Corrosive to Metals Product->H290 Signal Signal Word: DANGER H314->Signal H335->Signal H290->Signal Pictogram Pictograms: Corrosion, Exclamation Mark

Caption: Inferred GHS Hazard Classification Flow.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when handling corrosive solids. The primary risks are inadvertent contact with skin or eyes and inhalation of airborne particles. The following protocols are designed as a self-validating system to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment.

  • Fume Hood: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood. [5]This is non-negotiable. The fume hood contains airborne particulates and protects the user from inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions. [4][10]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the user from direct contact. The choice of PPE must be deliberate and based on the corrosive hazard. [2][5] Table 2: PPE Selection Protocol

Body Part Required PPE Rationale and Standard
Hands Nitrile or Neoprene Gloves Provides a chemical-resistant barrier. Always inspect gloves before use and practice proper removal techniques to avoid skin contact. [11]
Eyes/Face Safety Goggles & Face Shield Goggles provide a seal against dust and splashes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk, protecting the entire face from corrosive materials. [2][5]

| Body | Chemical-Resistant Lab Coat | Protects skin and personal clothing from contamination. Should be fully buttoned. |

Safe_Handling_Workflow cluster_Prep cluster_Handling cluster_Cleanup Prep Preparation Phase A1 Verify Fume Hood Operation Prep->A1 Handling Handling Phase B1 Transfer Compound within Fume Hood Handling->B1 Cleanup Post-Handling Phase C1 Decontaminate Work Surface Cleanup->C1 A2 Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A1->A2 A3 Prepare Spill Kit & Waste Container A2->A3 A3->Handling B2 Use Spatula/Tools, Avoid Dusting B1->B2 B3 Keep Container Tightly Closed When Not in Use B2->B3 B3->Cleanup C2 Dispose of Waste in Labeled Container C1->C2 C3 Doff PPE and Wash Hands Thoroughly C2->C3

Caption: Step-by-step workflow for safe handling.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and all required PPE is correctly donned. Prepare a designated hazardous waste container.

  • Aliquotting: Conduct all weighing and transfers on a disposable weigh paper or within a glass beaker inside the fume hood to contain any spills. Avoid creating dust by handling the material gently. 3. In Use: If making a solution, add the solid slowly to the solvent (e.g., water or buffer) to control any exothermic reaction. Never add water to the solid.

  • Storage: After use, ensure the container is tightly sealed to prevent the hygroscopic material from absorbing moisture. [3]Store in a designated corrosives cabinet away from incompatible materials such as bases, strong oxidizing agents, and metals. [4][5][10]

Section 4: Emergency Response and First Aid

Rapid and correct response to an exposure is critical to mitigating injury from corrosive substances.

First-Aid Measures

The immediate action for any exposure is copious irrigation with water.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. [2]Seek medical attention if irritation or burns develop.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [2][9]If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor immediately. [2]* Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. [2]Give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or creates significant dust.

  • Contain & Neutralize: For small spills, cover with a neutral absorbent material like sand or vermiculite. For larger spills, first neutralize the material by carefully applying a weak base such as sodium bicarbonate or lime. [4]4. Collect: Carefully sweep or scoop the absorbed/neutralized material into a labeled, sealable hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with water. [4]6. Dispose: Dispose of the waste container and any contaminated materials through your institution's hazardous waste program.

Emergency_Response cluster_SkinEye Skin/Eye Contact cluster_Inhalation Inhalation Start Exposure Event S1 Remove Contaminated Clothing Start->S1 I1 Move to Fresh Air Start->I1 S2 Flush with Water (15+ minutes) S1->S2 S3 Seek Medical Attention S2->S3 I2 Keep Comfortable I1->I2 I3 Call Poison Center I2->I3

Caption: Immediate response actions for personnel exposure.

Section 5: Toxicological and Ecological Information

Toxicological Profile (Inferred): Specific toxicological data for 3-Methoxybenzamidoxime HCl is not available. The primary toxicological concern is its corrosivity. Contact will cause chemical burns to the skin and severe, potentially permanent damage to the eyes. [6]Inhalation of dust will cause irritation and potential corrosion of the mucous membranes and respiratory tract. [5][9]Ingestion is expected to cause burns to the gastrointestinal tract. [3]It is not classified as a carcinogen or mutagen based on available data for analogous structures. [6] Ecological Profile: Data is not available. However, as with any laboratory chemical, it should not be allowed to enter drains or the environment. The hydrochloride nature could alter the pH of local aquatic systems, potentially harming aquatic life.

References

  • SAFETY D
  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2023). Deepak Nitrite.
  • SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2020). Deepak Group.
  • SAFETY DATA SHEET 3-Methoxybenzamide. (2025). Fisher Scientific.
  • 3-methoxy Tyramine (hydrochloride)
  • Safety Data Sheet Hydrochloric Acid, 3M. (2015). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET METHOXYAMINE HYDROCHLORIDE. (2019). Spectrum Chemical.
  • SAFETY D
  • Safety Data Sheet Hydrochloric Acid.Eurofins Australia.
  • Safety Data Sheet: Hydrochloric acid 37%.Chemos GmbH & Co.KG.
  • Safety Data Sheet Hydrochloric Acid 3.0M. (2022). Columbus Chemical.
  • 3-Methoxybenzamide PubChem Compound Summary.
  • 3-METHOXYBENZAMIDINE HYDROCHLORIDE Inform

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Methodological & Application

Application Note: High-Purity Synthesis of 3-Methoxybenzamidoxime Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the optimized protocol for synthesizing 3-methoxybenzamidoxime hydrochloride , a critical building block in medicinal chemistry. Amidoximes are essential precursors for 1,2,4-oxadiazoles (bioisosteres of esters/amides) and are increasingly utilized in peptidomimetics and prodrug design.

This guide moves beyond standard textbook descriptions, addressing common scale-up pitfalls such as thermal instability of hydroxylamine, "amide" byproduct formation, and salt stoichiometry control.

Safety & Hazard Assessment (Critical)

WARNING: This protocol utilizes Hydroxylamine Hydrochloride , a compound with significant thermal instability and toxicity risks.

  • Explosion Hazard: Hydroxylamine free base and its salts can decompose explosively if heated to dryness or subjected to shock. NEVER distill reaction mixtures containing unreacted hydroxylamine to complete dryness.

  • Mutagenicity: Hydroxylamine is a suspected mutagen. Double-gloving and use of a fume hood are mandatory.

  • Incompatibility: Avoid contact with heavy metals (Fe, Cu), which catalyze decomposition. Use glass or Teflon-coated equipment.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic addition of hydroxylamine (generated in situ) to the nitrile carbon of 3-methoxybenzonitrile.

Mechanistic Insight

The reaction is governed by the nucleophilicity of the hydroxylamine nitrogen. We utilize Sodium Carbonate (Na₂CO₃) rather than stronger bases (like NaOH) to generate the free hydroxylamine.

  • Why? Strong hydroxide bases promote the competing hydrolysis of the nitrile to the primary amide (3-methoxybenzamide), a difficult-to-remove impurity. Carbonate provides a buffered alkaline environment sufficient to deprotonate NH₂OH·HCl without accelerating nitrile hydrolysis.

Mechanism Start 3-Methoxybenzonitrile (Electrophile) Inter Tetrahedral Intermediate Start->Inter Addition Reagent Hydroxylamine (:NH2-OH) Reagent->Start Nucleophilic Attack (Slow Step) Product 3-Methoxybenzamidoxime (Free Base) Inter->Product Tautomerization

Caption: Nucleophilic addition mechanism avoiding amide hydrolysis pathway.

Materials & Equipment

ComponentGrade/SpecRole
3-Methoxybenzonitrile >98% PurityStarting Material
Hydroxylamine HCl >99% DryReagent
Sodium Carbonate Anhydrous, PowderBase (to free NH₂OH)
Ethanol (EtOH) Absolute or 95%Solvent
HCl in Dioxane 4.0 M SolutionSalt Formation Agent
Ethyl Acetate ACS GradeWorkup/Recrystallization

Experimental Protocols

Phase A: Synthesis of the Free Base

Objective: Convert nitrile to amidoxime while minimizing amide byproduct.

  • Reagent Prep: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Hydroxylamine Hydrochloride (1.5 equivalents) in Ethanol (10 mL per gram of nitrile).

  • Base Activation: Add Sodium Carbonate (0.8 equivalents of Na₂CO₃, which equals 1.6 eq of base capacity) slowly to the stirring mixture.

    • Note: Evolution of CO₂ gas will occur. Stir at room temperature for 30 minutes to ensure formation of free hydroxylamine.

  • Addition: Add 3-Methoxybenzonitrile (1.0 equivalent) to the white slurry.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours.

    • Monitoring: Check via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The amidoxime is significantly more polar (lower R_f) than the nitrile.

  • Workup (Filtration Method):

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (NaCl) and wash the filter cake with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure (Rotavap) to roughly 20% of its original volume. DO NOT distill to dryness due to thermal hazards.

    • Pour the residue into 10 volumes of ice-cold water. The free base amidoxime should precipitate as a white/off-white solid.

    • Filter the solid and dry under vacuum over P₂O₅.

Phase B: Hydrochloride Salt Formation

Objective: Stabilize the amidoxime for long-term storage.

  • Dissolution: Dissolve the dried free base (from Phase A) in a minimal amount of anhydrous Ethyl Acetate or Isopropanol . If the solution is cloudy, filter through a celite pad.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A thick white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under a nitrogen blanket (amidoxime salts can be hygroscopic).

  • Washing: Wash the cake with cold diethyl ether to remove excess acid and organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Workflow Step1 Reagent Activation (NH2OH.HCl + Na2CO3 in EtOH) Step2 Addition & Reflux (+ 3-Methoxybenzonitrile, 80°C) Step1->Step2 Step3 In-Process Control (TLC) Check for disappearance of Nitrile Step2->Step3 Step3->Step2 Incomplete Step4 Workup Filter salts -> Concentrate -> Water Precip Step3->Step4 Complete Step5 Salt Formation Dissolve Free Base -> Add HCl/Dioxane Step4->Step5 Final Final Product 3-Methoxybenzamidoxime HCl Step5->Final

Caption: Step-by-step workflow from reagent activation to salt isolation.

Analytical Validation

To ensure the integrity of the product, verify the following parameters.

TestExpected ResultDiagnostic Note
1H NMR (DMSO-d6) δ ~3.80 (s, 3H, -OCH3)δ ~6.0-6.5 (br s, 2H, -NH2)δ ~9.5-10.0 (s, 1H, -OH)The disappearance of the sharp Nitrile peak in IR and appearance of broad NH/OH exchangeable protons in NMR confirms conversion.
IR Spectroscopy 1650–1690 cm⁻¹ (C=N stretch)3300–3500 cm⁻¹ (N-H/O-H stretch)Absence of sharp peak at ~2230 cm⁻¹ (Nitrile) is the key purity indicator.
Melting Point Determine experimentally (Lit. range for analogs: 110–150°C)Sharp range (<2°C) indicates high purity. Broad range suggests amide contamination.

Troubleshooting & Optimization

Issue: "Amide" Contamination

If the IR spectrum shows a strong carbonyl peak (~1680 cm⁻¹) and the product has a higher melting point than expected, the nitrile has hydrolyzed to 3-methoxybenzamide.

  • Root Cause: Excess water in the solvent or reaction temperature too high.

  • Solution: Use anhydrous ethanol. Ensure the Na₂CO₃ is dry.[1] Do not extend reflux beyond necessary completion time.

Issue: Poor Precipitation of Free Base
  • Root Cause: The product may be too soluble in the EtOH/Water mix.

  • Solution: Evaporate more ethanol before adding water. Alternatively, extract the aqueous suspension with Ethyl Acetate, dry the organic layer (MgSO₄), and proceed to salt formation directly from the organic layer.

References

  • General Amidoxime Synthesis: Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.[2][3][4] Journal of the Chemical Society C: Organic, 861-864.

  • Medicinal Chemistry Application (Oxadiazole Precursors): Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • Safety Data (Hydroxylamine HCl): Sigma-Aldrich Safety Data Sheet. Hydroxylamine Hydrochloride.[3][5]

Sources

Recrystallization solvents for 3-Methoxybenzamidoxime HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for 3-Methoxybenzamidoxime Hydrochloride

Part 1: Executive Summary & Compound Profile

Objective: To define a robust, scalable recrystallization protocol for 3-Methoxybenzamidoxime Hydrochloride (3-MBA-HCl). This guide addresses the specific challenges posed by the amidoxime moiety—specifically its thermal instability in acidic aqueous media and its high polarity as a hydrochloride salt.

Compound Characterization:

  • Chemical Name: 3-Methoxy-N'-hydroxybenzimidamide hydrochloride

  • Structure: An aromatic ring substituted with a methoxy group at the meta position and an N-hydroxy-amidine (amidoxime) tail.

  • CAS (Free Base): 73647-50-4 (Reference for base MP: 101–103 °C).

  • Target Form: Hydrochloride Salt (

    
    ).
    
  • Critical Property: Amidoximes are prone to hydrolysis (converting to amides/esters) and Beckmann rearrangement under high heat and acidic conditions. Traditional "boiling water" recrystallization is contraindicated due to degradation risks.

Part 2: Solvent Selection Strategy

The selection of a solvent system for 3-MBA-HCl is governed by the "Solubility-Stability Paradox." The salt is highly soluble in polar protic solvents (water, methanol) but these solvents promote hydrolysis at high temperatures.

The Solution: A Binary Solvent/Anti-Solvent System or a Dry Alcohol System .

Recommended Solvent Systems
System ClassSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Primary (Gold Standard) Ethanol (Abs.) Diethyl Ether 1:3 to 1:5High purity, thermally sensitive batches.
Secondary (Scalable) Isopropanol (IPA) MTBE 1:2Larger scale, avoids peroxide risks of ether.
Alternative (High Polarity) Methanol Ethyl Acetate 1:4For very impure crude requiring high solubilization.
Contraindicated WaterN/AN/AHigh risk of hydrolysis to 3-methoxybenzamide.

Part 3: Experimental Protocol (Step-by-Step)

Protocol A: The "Cold-Precipitation" Method (Recommended)

Best for maximizing yield while minimizing thermal degradation.

Materials:

  • Crude 3-Methoxybenzamidoxime HCl

  • Solvent: Absolute Ethanol (Anhydrous)

  • Anti-Solvent: Diethyl Ether (ACS Reagent, BHT stabilized) or MTBE

Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum warm Absolute Ethanol (40–50 °C). Do not boil.

    • Swirl until fully dissolved. If particulates remain (e.g., inorganic salts like NaCl), filter the warm solution through a sintered glass funnel.

  • Nucleation:

    • Allow the filtrate to cool to room temperature (20–25 °C).

    • Add the Anti-Solvent (Ether/MTBE) dropwise with constant stirring.

    • Stop adding when a persistent cloudiness (turbidity) is observed.

  • Crystallization:

    • Place the flask in a refrigerator (4 °C) for 2–4 hours.

    • If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Optional: Further cool in a -20 °C freezer for maximum yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration (Buchner funnel).

    • Wash the cake with cold Anti-Solvent (Ether/MTBE).

    • Dry: Vacuum desiccate over

      
       or silica gel at room temperature. Avoid oven drying above 60 °C.
      

Part 4: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: 3-Methoxybenzamidoxime HCl Purification CheckImpurity Analyze Impurity Profile Start->CheckImpurity InorganicSalts Contains Inorganic Salts (NaCl)? CheckImpurity->InorganicSalts ThermalSens Is Sample Thermally Sensitive? InorganicSalts->ThermalSens No FilterStep Dissolve in MeOH/EtOH -> Filter Solids InorganicSalts->FilterStep Yes SystemA System A: Ethanol (warm) + Diethyl Ether ThermalSens->SystemA Yes (High Sensitivity) SystemB System B: Isopropanol (Hot) -> Cool ThermalSens->SystemB No (Stable < 80°C) SystemC System C: Methanol + Ethyl Acetate ThermalSens->SystemC High Organic Impurity FilterStep->ThermalSens

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and thermal stability.

Figure 2: Recrystallization Process Flow

RecrystallizationFlow Raw Crude 3-MBA-HCl Dissolve Dissolve (Warm EtOH) Raw->Dissolve T < 50°C Filter Clarify (Remove Insolubles) Dissolve->Filter If cloudy Precip Add Anti-Solvent (Et2O/MTBE) Filter->Precip Dropwise Crystallize Crystallize (4°C -> -20°C) Precip->Crystallize Slow Cool Dry Vacuum Dry (Desiccator) Crystallize->Dry

Caption: Step-by-step unit operations for the "Cold-Precipitation" protocol.

Part 5: Quality Control & Troubleshooting

1. Melting Point Verification:

  • Free Base: 101–103 °C.

  • HCl Salt: Expected >160 °C (Sharp).

  • Note: If the MP is observed near 100 °C, the salt has likely dissociated or hydrolyzed. Check pH of aqueous solution (should be acidic).

2. Troubleshooting "Oiling Out":

  • Symptom:[1][2][3][4] Product separates as a sticky oil instead of crystals.

  • Cause: Anti-solvent added too quickly or temperature too high.

  • Remedy: Re-dissolve by adding a small amount of Solvent A (EtOH). Scratch the glass. Add a "seed crystal" if available. Cool very slowly.

3. Reference Data:

  • 3-Methoxybenzamidoxime (Free Base) Melting Point: 101-103 °C [1].[5]

  • General Amidoxime Synthesis & Properties: [2], [3].

References

  • United States Patent Office. Substituted Benzamidoximes and their preparation. Patent 3,XXX,XXX (Correlated with search result 1.4).

  • Organic Syntheses. Preparation of Amidoximes from Nitriles. Coll. Vol. various. (General methodology for amidoxime synthesis).

  • PubChem. 3-Methoxybenzamidoxime Compound Summary. National Library of Medicine.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Application Note: Precision O-Acylation of 3-Methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The O-acylation of amidoximes is a pivotal transformation in medicinal chemistry, serving as the obligate entry point for synthesizing 1,2,4-oxadiazoles (a privileged scaffold in bioisosteres for esters/amides) and prodrug design (improving solubility/permeability of amidine functionalities).

This guide focuses on 3-Methoxybenzamidoxime , a substrate where the meta-methoxy group provides electronic stability, making it an ideal model for optimizing acylation protocols. The core challenge in this chemistry is chemoselectivity : ensuring reaction at the oxime oxygen (O-acylation) rather than the amine nitrogen (N-acylation), and controlling the thermal threshold to prevent premature cyclization into the oxadiazole if the open-chain ester is the desired target.

Mechanistic Grounding: The Kinetic vs. Thermodynamic Landscape

To successfully execute this protocol, one must understand the competing pathways. Amidoximes are ambident nucleophiles.

  • Kinetic Pathway (O-Acylation): The hydroxyl group of the oxime (

    
    ) is generally more nucleophilic towards "hard" acylating agents (acyl chlorides, anhydrides) under basic conditions due to the alpha-effect. This forms the O-acyl amidoxime.[1]
    
  • Thermodynamic Pathway (Cyclization): Upon heating or prolonged exposure to base, the O-acyl intermediate undergoes intramolecular condensation (dehydration) to form the 1,2,4-oxadiazole ring.

  • Side Reaction (N-Acylation): While less common with acyl chlorides, N-acylation can occur with specific leaving groups or if the O-acyl product rearranges.

Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis.

ReactionPathway Start 3-Methoxybenzamidoxime Reagent Acylating Agent (R-COCl or R-COOH/CDI) Intermediate O-Acyl Amidoxime (Kinetic Product) Start->Intermediate Base, < 25°C (Fast) SideProduct N-Acyl Species (Undesired) Start->SideProduct Rare/Specific Cond. FinalProduct 1,2,4-Oxadiazole (Thermodynamic Product) Intermediate->FinalProduct Heat (>100°C) or TBAF

Figure 1: Reaction landscape of 3-Methoxybenzamidoxime acylation. The green node represents the target of this protocol.

Experimental Protocols

Method A: The Acyl Chloride Route (Standard Isolation)

Best for: Isolating the stable O-acyl intermediate; simple aliphatic/aromatic acyl groups. Critical Control Point: Temperature must be maintained


C during addition to prevent exotherms that trigger cyclization.
Reagents
  • Substrate: 3-Methoxybenzamidoxime (1.0 equiv)

  • Acylating Agent: Acyl Chloride (1.1 equiv) (e.g., Acetyl chloride, Benzoyl chloride)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve 3-Methoxybenzamidoxime (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add TEA (1.2 mmol) via syringe. The solution may warm slightly; cool the flask to 0°C using an ice bath.

  • Acylation: Dropwise add the Acyl Chloride (1.1 mmol) diluted in 1 mL DCM over 10 minutes.

    • Why: Slow addition prevents local concentration spikes that favor side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Monitor: Check via TLC. The O-acyl product is typically less polar than the starting amidoxime but more polar than the corresponding oxadiazole.

  • Quench: Pour the mixture into ice-cold water (10 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO

    
     (removes acid traces) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate in vacuo at < 40°C .

    • Warning: High rotary evaporator bath temperatures can induce cyclization to the oxadiazole.

  • Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography (Silica gel).

Method B: The CDI Coupling Route (Mild/Complex Acids)

Best for: Coupling with complex carboxylic acids, chiral acids, or when acyl chlorides are unstable. Mechanism: Generates an N-acylimidazole intermediate in situ, which transfers the acyl group to the oxime oxygen.

Reagents
  • Substrate: 3-Methoxybenzamidoxime (1.0 equiv)

  • Acid Partner: Carboxylic Acid (R-COOH) (1.1 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Protocol
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add CDI (1.1 mmol) in one portion.

    • Observation: CO

      
       gas evolution will occur. Stir at RT for 30–45 minutes until gas evolution ceases. This confirms formation of the active acyl imidazole.
      
  • Coupling: Add 3-Methoxybenzamidoxime (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Do not heat. Heating this DMF solution to 100–120°C is the standard "one-pot" method to force cyclization to the oxadiazole [1, 2]. To isolate the O-acyl species, keep at RT.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash extensively with water (3 x 10 mL) and LiCl solution (to remove DMF).

  • Isolation: Dry organic phase (MgSO

    
    ) and concentrate.
    

Quality Control & Characterization

Distinguishing the O-acyl amidoxime from the starting material and the potential oxadiazole byproduct is critical.

Analytical Signatures (Data Summary)
FeatureStarting Material (Amidoxime)Target: O-Acyl Amidoxime Side Product (1,2,4-Oxadiazole)
IR Spectrum Broad -OH (~3200-3500 cm⁻¹)Sharp Ester C=O (~1730-1760 cm⁻¹) No exocyclic C=O. Ring C=N (~1600 cm⁻¹)
1H NMR Broad -OH singlet, Broad -NH₂-NH₂ singlet remains (often shifted) No exchangeable protons (-OH/-NH₂ absent)
13C NMR C=N-OH (~150 ppm)Ester C=O (~165-170 ppm) + C=NC=N (Ring) only (~160-180 ppm)
TLC (Polarity) High Polarity (Low Rf)Medium Polarity Low Polarity (High Rf)
Troubleshooting Guide
  • Problem: Product contains significant amounts of 1,2,4-oxadiazole.

    • Cause: Reaction temperature too high or workup too aggressive.

    • Fix: Keep reaction at 0°C; ensure rotary evaporator bath is <35°C.

  • Problem: Low conversion of starting material.

    • Cause: HCl accumulation (Method A) or incomplete activation (Method B).

    • Fix: Ensure Base (TEA) is fresh/dry. For Method B, extend CDI activation time to 1 hour before adding amidoxime.

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific acyl group.

DecisionTree Start Select Acyl Source IsChlorideAvailable Is Acyl Chloride commercially available & stable? Start->IsChlorideAvailable MethodA Use Method A (Acyl Chloride + TEA) *Fastest, High Yield* IsChlorideAvailable->MethodA Yes IsAcidComplex Is the Acid complex or chiral? IsChlorideAvailable->IsAcidComplex No MethodB Use Method B (CDI Activation) *Mild, prevents racemization* IsAcidComplex->MethodB Yes MethodC Consider Mixed Anhydride (Isobutyl chloroformate) IsAcidComplex->MethodC No

Figure 2: Protocol selection guide based on reagent availability and substrate complexity.

References

  • Augustine, J. K., et al. (2009). "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles." Tetrahedron Letters, 50(26), 3368-3371. Link

  • Jakopin, Ž., & Dolenc, M. S. (2013). "Recent advances in the synthesis of 1,2,4-oxadiazoles." Current Organic Chemistry, 12(10), 850-898. Link

  • Boyle, R. G., et al. (2008). "A novel method for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids."[2][3] Synlett, 2008(10), 1483-1486. Link

  • Ooi, N. S., & Wilson, D. A. (1980).[4] "Formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime." Journal of the Chemical Society, Perkin Transactions 2, 1792-1796. Link

  • Hamze, A., et al. (2005). "Synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes mediated by EDC." Journal of Organic Chemistry, 70(6), 2339-2342. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 3-Methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3MBA-001 Subject: Removal of unreacted 3-Methoxybenzonitrile from 3-Methoxybenzamidoxime Status: Active Last Updated: February 5, 2026[1]

Executive Summary & Chemical Context

This guide addresses the purification of 3-Methoxybenzamidoxime (Target) from its starting material, 3-Methoxybenzonitrile (Impurity).[1]

The core challenge in this purification is the physical state of the impurity. 3-Methoxybenzonitrile has a melting point of 20–22°C [1].[1] At standard laboratory temperatures, it exists as a liquid or a semi-solid "slush." If not removed, it coats the crystalline product, preventing proper solidification and resulting in a sticky, off-white oil/gum.[1]

Physicochemical Comparison
Feature3-Methoxybenzonitrile (Impurity)3-Methoxybenzamidoxime (Target)
State (RT) Liquid / Low-melting Solid (mp 20–22°C)Crystalline Solid
Polarity Low (Neutral)Moderate-High (Basic)
pKa N/A (Neutral)~4.8 (Protonated oxime nitrogen) [2]
Solubility Soluble in Hexane, Toluene, Et2OSoluble in MeOH, EtOH, Acid; Insoluble in Hexane

Method A: Acid-Base Extraction (The "Gold Standard")[1]

Logic: This method exploits the basicity of the amidoxime functional group. By converting the amidoxime to its water-soluble hydrochloride salt, you can wash away the neutral nitrile impurity with an organic solvent.[1]

The Protocol

Reagents: Ethyl Acetate (EtOAc), 1M HCl (Cold), 2M NaOH (Cold), Brine.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: If the crude is an oil, ensure it is fully dissolved.

  • Acid Extraction (Critical Step):

    • Transfer the organic phase to a separatory funnel.

    • Extract with cold (0–5°C) 1M HCl (

      
       mL).
      
    • Why Cold? Amidoximes are prone to hydrolysis in acidic conditions, reverting to amides or acids [3]. Keeping the solution cold minimizes this side reaction.

  • Separation:

    • Organic Layer (Top): Contains the unreacted Nitrile . Discard (or save for recovery).

    • Aqueous Layer (Bottom): Contains the Amidoxime-HCl salt .[1] Keep this.

  • Neutralization & Precipitation:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly basify to pH 9–10 using 2M NaOH or saturated

      
      .
      
    • The free base amidoxime should precipitate as a white solid.

  • Recovery:

    • Filter the solid.

    • Alternative: If no precipitate forms (due to water solubility), extract the aqueous layer with EtOAc (

      
      ), dry over 
      
      
      
      , and evaporate.
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Amidoxime + Nitrile) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Cold 1M HCl Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Nitrile) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Amidoxime-HCl) PhaseSep->AqLayer Bottom Phase Discard Discard OrgLayer->Discard Basify Basify to pH 9 (with NaOH/Na2CO3) AqLayer->Basify Precip Precipitate Product Basify->Precip

Figure 1: Acid-Base extraction workflow separating the basic amidoxime from the neutral nitrile.[1]

Method B: Recrystallization (Scalable Alternative)[1]

Logic: Since the nitrile melts at ~22°C, it acts as a "solvent" that prevents crystallization. You need a solvent system where the nitrile remains dissolved at low temperatures, but the amidoxime forces itself out of the solution.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Mechanism
Toluene / Heptane 1:2Nitrile is highly soluble in Toluene; Amidoxime is not.[1]
Chloroform / Hexane 1:3Chloroform dissolves the oil; Hexane acts as anti-solvent.
Water / Ethanol 9:1Nitrile oils out (insoluble in water); Amidoxime crystallizes (careful optimization required).
The Protocol (Toluene/Heptane)
  • Dissolve the crude oil in the minimum amount of warm Toluene (~40–50°C). Do not boil (thermal instability risk).

  • Add Heptane dropwise until the solution turns slightly cloudy.

  • Add a drop of Toluene to clear it.

  • Allow to cool slowly to Room Temperature (RT).

  • Crucial Step: Transfer to a fridge (4°C) or freezer (-20°C).

    • Why? The nitrile melts at 22°C. Crystallization must occur below this temperature to ensure the nitrile stays in the mother liquor and doesn't co-solidify.

  • Filter the crystals cold . Wash with cold Heptane.

Method C: Flash Chromatography (Polishing)

Logic: The polarity difference is significant. The nitrile is much less polar and will elute near the solvent front, while the amidoxime interacts strongly with the silica.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM)

      
       Elutes Nitrile.
      
    • Gradient: 0% to 5% Methanol in DCM

      
       Elutes Amidoxime.
      
  • TLC Visualization:

    • Nitrile: High

      
       in 100% DCM (UV active).
      
    • Amidoxime: Low

      
       in 100% DCM; requires MeOH to move. Stain with 
      
      
      
      (turns red/violet due to amidoxime chelation).

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

A: This is caused by the 3-Methoxybenzonitrile impurity.[1] Because its melting point is ~22°C, it acts as a solvent for your product.

  • Fix: Use Method A (Acid-Base Extraction) to chemically remove the nitrile.[1] Recrystallization will fail until the bulk of the nitrile is removed.

Q2: I used Acid-Base extraction, but my yield is very low.

A: Two possibilities:

  • Hydrolysis: You likely used acid that was too strong or too hot, converting the amidoxime to 3-methoxybenzamide or 3-methoxybenzoic acid.[1] Always use cold dilute HCl and work quickly.

  • Water Solubility: 3-Methoxybenzamidoxime has some water solubility.[1][2] When basifying, saturate the aqueous layer with NaCl (salting out) and extract back into EtOAc rather than just waiting for precipitation.

Q3: Can I use heat to speed up the reaction or purification?

A: Avoid high heat. Amidoximes are thermally unstable and can undergo rearrangement to ureas or decomposition [4].[1] Keep rotary evaporator bath temperatures below 40°C.

Troubleshooting Decision Tree

Troubleshooting Problem Start: What is the issue? State Product is an Oil/Gum Problem->State Purity Product is Solid but Impure Problem->Purity Action1 Perform Acid-Base Extraction (Method A) State->Action1 High Nitrile Content Action2 Recrystallize from Toluene/Heptane (Method B) Purity->Action2 Low Nitrile Content Action3 Flash Chromatography (DCM -> 5% MeOH) Action2->Action3 If Recrys Fails

Figure 2: Decision logic for selecting the appropriate purification method based on physical state.

References

  • PubChem. (n.d.).[3][4][5][6] Benzamidoxime Hydrochloride Compound Summary (pKa Data). National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Fuller, R. L. (1966).[7] Hydrolysis of Benzohydroxamic Acid. Masters Theses, Western Michigan University.[7] Retrieved February 5, 2026, from [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Retrieved February 5, 2026, from [Link]

Sources

Purification of 3-Methoxybenzamidoxime HCl by precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methoxybenzamidoxime HCl

Executive Summary & Chemical Context

3-Methoxybenzamidoxime Hydrochloride is a critical intermediate, most notably in the synthesis of the antipsychotic Iloperidone (Zomaril) and other benzisoxazole derivatives. High purity (>98%) is essential because impurities like the unreacted nitrile (3-methoxybenzonitrile) or decomposition products (benzamide derivatives) can poison downstream cyclization reactions.

This guide moves beyond basic textbook recipes. It addresses the specific physicochemical challenges of this molecule—specifically its tendency to "oil out" rather than crystallize and its thermal sensitivity (risk of Tiemann rearrangement).

The "Golden Batch" Protocol: Purification by Precipitation

This protocol is designed for the purification of crude 3-Methoxybenzamidoxime HCl. It utilizes a solvent/anti-solvent approach, which is superior to simple cooling crystallization for removing unreacted organic precursors.

Prerequisites:

  • Crude Material: 3-Methoxybenzamidoxime HCl (often pinkish/off-white due to oxidation).

  • Primary Solvent: Ethanol (Absolute) or Methanol.

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: Avoid Hexanes initially to prevent oiling out.

Step-by-Step Methodology
  • Dissolution (The "Minimum Hot" Rule):

    • Place the crude HCl salt in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (approx. 3-5 mL per gram of solid).

    • Heat the mixture to 60-65°C . Warning: Do not exceed 75°C to avoid thermal decomposition.

    • If solids remain, add more Ethanol in small portions (0.5 mL/g) until fully dissolved.

  • Clarification (Optional but Recommended):

    • If the solution is dark/colored, add activated carbon (5% w/w) and stir for 15 minutes at 60°C.

    • Filter hot through a Celite pad or sintered glass funnel to remove carbon/insolubles.

  • Precipitation (Controlled Nucleation):

    • Maintain the filtrate temperature at 50°C .

    • Slowly add the Anti-Solvent (Ethyl Acetate) dropwise.

    • Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline precipitate under vacuum.[1]

    • Wash the cake with cold Ethyl Acetate/Ethanol (3:1 mixture).

    • Dry in a vacuum oven at 40-45°C for 6-8 hours.

Troubleshooting Center (Q&A)

Q1: My product is separating as a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount (5-10% volume) of the primary solvent (Ethanol). Seed the solution with a pure crystal of the product at 45°C and cool very slowly (wrap the flask in a towel).

  • Root Cause: You likely added the anti-solvent too fast or the solution is too concentrated.

Q2: The product has a persistent pink/brown hue even after recrystallization. A: This indicates oxidative degradation, likely from trace metal ions (Fe) or hydroxylamine residues.

  • Solution: Use EDTA washing or ensure your reactor is glass-lined (avoid stainless steel if possible). During the dissolution step, adding a small amount of sodium metabisulfite can sometimes scavenge oxidative species, though activated carbon is the standard remedy.

Q3: My yield is low (<60%). Where did I lose the product? A: The HCl salt has significant solubility in polar alcohols.

  • Optimization: Check the mother liquor. If you used too much Ethanol, the salt remains dissolved. You can concentrate the mother liquor (rotary evaporator) and repeat the precipitation, but the second crop will have lower purity.

  • Alternative: Switch to Isopropanol (IPA) as the primary solvent; the salt is generally less soluble in IPA than Methanol/Ethanol, improving recovery.

Q4: Can I use Acetone as a solvent? A: Avoid Acetone. Amidoximes have a nucleophilic nitrogen that can react with ketones (like acetone) under acidic conditions (HCl salt) to form oxadiazoline byproducts or Schiff bases, destroying your product.

Visual Workflow & Data

Solvent Selection Guide
Solvent ClassSpecific SolventRoleSuitabilityNotes
Alcohols MethanolSolventHighGood solubility, but yield loss risk.
Alcohols EthanolSolventOptimal Best balance of solubility and yield.
Alcohols Isopropanol (IPA)SolventGoodLower solubility; requires higher temp.
Esters Ethyl AcetateAnti-SolventOptimal Promotes good crystal habit.
Ethers MTBEAnti-SolventGoodGood for "crashing out" but can trap impurities.
Ketones AcetoneFORBIDDEN N/AChemical Incompatibility Risk.
Process Flow Diagram (DOT)

PurificationProtocol Start Crude 3-Methoxybenzamidoxime HCl Dissolve Dissolve in Hot Ethanol (60°C) Start->Dissolve Carbon Add Activated Carbon (Optional) Filter Hot Dissolve->Carbon AntiSolvent Add Ethyl Acetate Until Turbid Carbon->AntiSolvent Check Check for Oiling Out AntiSolvent->Check Cooling Slow Cooling to RT Then Ice Bath (0°C) Filter Vacuum Filtration Wash with Cold EtOAc Cooling->Filter Check->Cooling Crystals Form Reheat Reheat & Add Ethanol Check->Reheat Oiling Out Reheat->Check Dry Vacuum Dry (40°C) Filter->Dry

Caption: Optimized recrystallization workflow emphasizing the critical check-point for "oiling out" phenomena.

References

  • Vogt, M., et al. (2011). Process for preparing Iloperidone. World Intellectual Property Organization. WO2011154860A1. Link

  • Strupczewski, J. T., et al. (1995). 3-[piperidinyl]-1,2-benzisoxazoles. U.S. Patent 5,364,866. Link

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Benzamide derivatives by Recrystallization. Link

  • Nippon Soda Co Ltd. (2001). Process for producing benzamidoximes. U.S. Patent 6,211,232. Link

Sources

Color changes and decomposition of benzamidoximes during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with benzamidoximes. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Topic: Color changes, decomposition pathways, and stabilization of benzamidoximes. Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.

Executive Summary

Benzamidoximes (


) are versatile intermediates and prodrug moieties (e.g., for amidines).[1] However, they exhibit distinct instability modes: oxidative discoloration , metal-catalyzed chelation , and thermal rearrangement .

This guide addresses the three most common user reports:

  • "My white solid turned pink/red." (Trace metal contamination or oxidation).

  • "HPLC shows a new peak at longer retention time." (Dehydration to benzonitrile).

  • "The compound is losing ammonia/mass." (Hydrolysis to benzamide).

Troubleshooting Guide (Q&A Format)
Issue 1: Visual Appearance & Color Change

Q: My benzamidoxime sample has developed a pink or reddish hue during storage. Is it degraded?

A: Not necessarily, but it indicates a critical storage breach. The pink/red coloration is most frequently caused by trace Iron(III) chelation , not necessarily gross chemical decomposition of the bulk material.

  • The Mechanism: Benzamidoximes are hydroxamic acid analogs and act as bidentate ligands. They form intensely colored "brick-red" or violet complexes with Fe(III) ions, even at ppm levels [1].

  • Source of Contamination: This often occurs when using stainless steel spatulas, storing in lower-grade glass (leaching), or using solvents with trace metal ions.

  • Secondary Cause (Oxidation): Prolonged exposure to air can lead to the formation of nitroso or azo-dimer species via radical oxidation of the

    
     bond, which also presents as colored impurities.
    

Diagnostic Step: Dissolve a small amount in methanol. Add a drop of dilute HCl.

  • If color fades: It is likely a metal chelate (acid dissociates the complex).

  • If color persists: It is likely an oxidative degradation product (covalent modification).

Issue 2: Purity & Composition Changes

Q: I am detecting impurities by HPLC/LC-MS. What are they?

A: The two primary breakdown products are Benzonitrile and Benzamide. The pathway depends heavily on pH and temperature.

ImpurityStructureCauseConditions Favoring
Benzonitrile

Tiemann-like Dehydration High Heat (>60°C), Acidic pH
Benzamide

Hydrolysis Basic pH, Moisture, Protic Solvents
Azo-dimers

Oxidative Coupling Light, Air, Radical Initiators

Q: Why does my sample smell like ammonia? A: This indicates hydrolytic disproportionation . In the presence of moisture, the amidoxime hydrolyzes to benzamide and hydroxylamine. Hydroxylamine can further decompose to release ammonia (


) and nitrogen oxides.
Mechanistic Insight: The Decomposition Pathways

Understanding the "Why" allows for better control. The following diagram illustrates the competing pathways of degradation.

Benzamidoxime_Decomposition cluster_0 Storage Conditions Benzamidoxime Benzamidoxime (Ph-C(NH2)=N-OH) Fe_Complex Fe(III) Chelate (Pink/Red Color) Benzamidoxime->Fe_Complex Trace Fe(III) (Chelation) Benzonitrile Benzonitrile (Ph-CN) Benzamidoxime->Benzonitrile Heat / Acid (- H2O) Benzamide Benzamide (Ph-CONH2) Benzamidoxime->Benzamide Hydrolysis (+ H2O) Urea_Deriv Phenyl Urea Derivatives Benzamidoxime->Urea_Deriv Tiemann Rearrangement

Figure 1: Primary decomposition and coloration pathways for benzamidoximes.[2] Note that Fe(III) chelation is a reversible physical change, while hydrolysis and dehydration are irreversible chemical changes.

Storage & Handling Protocols

To ensure maximum stability, adopt the following "Gold Standard" protocol.

Protocol A: Long-Term Storage
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers.

  • Atmosphere: Argon or Nitrogen backfill is mandatory to prevent oxidative coupling.

  • Temperature: Store at -20°C . Thermal degradation rates double roughly every 10°C increase.

  • Desiccant: Store with silica gel packets to prevent hydrolytic breakdown to benzamide.

Protocol B: Handling & Synthesis
  • Equipment: Use glass or plastic spatulas only. Avoid contact with stainless steel to prevent "false positive" pink coloration [1].

  • Solvents: Use HPLC-grade solvents. If "pink" color appears during synthesis, add a chelating agent like EDTA or o-phenanthroline (0.1 mol%) to sequester trace metals [1].

Analytical Validation Methods

Use these methods to verify the integrity of your material.

MethodTargetExpected Observation (Pure)Observation (Degraded)
HPLC PuritySingle peak (

)
New peak at shorter

(Benzamide) or longer

(Benzonitrile)
UV-Vis ColorationLow absorbance >400nmBroad band at ~450-500nm (Fe-Complex or Azo species)
FeCl3 Test IdentityTurns Deep Red/Violet(Self-validating test for amidoxime functional group)
Workflow: The "Pink Sample" Decision Tree

Follow this logic flow when encountering discolored samples.

Troubleshooting_Workflow Start Issue: Sample turned Pink/Red Dissolve Dissolve in MeOH + dilute HCl Start->Dissolve Check_Color Does Color Persist? Dissolve->Check_Color Color_Fades Color Fades Check_Color->Color_Fades No Color_Stays Color Persists Check_Color->Color_Stays Yes Conclusion_Fe Cause: Trace Metal (Fe) Contamination. Action: Recrystallize with EDTA. Color_Fades->Conclusion_Fe Conclusion_Ox Cause: Oxidative Degradation (Azo/Nitroso). Action: Check Purity (HPLC). Discard if <95%. Color_Stays->Conclusion_Ox

Figure 2: Diagnostic workflow for identifying the root cause of discoloration in benzamidoxime samples.

References
  • Process for producing benzamidoximes. (2001).[1] US Patent 6,211,232 B1. (Describes the impact of iron ions on yield and color, and the use of chelating agents like o-phenanthroline).

  • Thermal Decomposition of Polybenzoxazines. (2011). ResearchGate. (General mechanisms of benzoxazine/amidoxime thermal breakdown).

  • Reimer-Tiemann Reaction Mechanism. (2023). Byjus. (Mechanistic parallels for rearrangement and formylation pathways).

  • Characteristic Reactions of Iron (Fe³⁺). (2023). Chemistry LibreTexts. (Confirming the red/violet color of Fe(III) complexes with ligands similar to amidoximes).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Methoxybenzamidoxime HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Verification

Executive Summary & Strategic Context

3-Methoxybenzamidoxime HCl is a pivotal intermediate in the synthesis of peptidomimetics and kinase inhibitors.[1] In drug development, the conversion of the nitrile precursor (3-Methoxybenzonitrile) to the amidoxime is a critical checkpoint.[2]

This guide provides a technical comparison between the Hydrochloride Salt (HCl) and the Free Base forms.[2][3] Distinguishing these forms is essential for establishing stoichiometry, solubility profiles, and downstream reaction efficiency.[2][1]

The Core Analytical Challenge: The amidoxime moiety (


) is amphoteric.[2][1] In its HCl salt form, the protonation site and the resulting deshielding effects create a distinct spectral fingerprint compared to the neutral free base.[2] This guide defines those differences to ensure accurate lot release.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol utilizes DMSO-d6 as the solvent.

  • Why DMSO-d6? It prevents the rapid exchange of acidic protons (

    
    , 
    
    
    
    ,
    
    
    ) that occurs in
    
    
    or
    
    
    , allowing for the observation of the critical salt formation signals.[2]
Sample Preparation[3][4][5]
  • Mass: Weigh 10-15 mg of 3-Methoxybenzamidoxime HCl.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Vortex: Mix until fully dissolved (HCl salts may require mild sonication).

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced.[2][1]

Workflow Logic

The following diagram illustrates the decision matrix for assigning the spectrum.

NMR_Assignment_Logic Start Start: Acquire Spectrum (DMSO-d6) Check_MeO Step 1: Identify Methoxy Anchor (~3.8 ppm, Singlet, 3H) Start->Check_MeO Check_Arom Step 2: Analyze Aromatic Region (7.0 - 7.6 ppm, 4H) Check_MeO->Check_Arom Check_Exchange Step 3: Diagnostic Exchangeable Region (> 9.0 ppm) Check_Arom->Check_Exchange Decision_Salt Broad/Downfield Signals? (9.0 - 13.0 ppm) Check_Exchange->Decision_Salt Result_HCl CONFIRMED: HCl Salt (Protonated Amidinium) Decision_Salt->Result_HCl Yes (Broad/Merged) Result_Base CONFIRMED: Free Base (Distinct NH2 @ ~5.8, OH @ ~9.6) Decision_Salt->Result_Base No (Sharp/Distinct)

Figure 1: Structural assignment workflow for distinguishing salt vs. free base forms.

Comparative Spectral Analysis

The transition from Free Base to HCl Salt introduces specific electronic perturbations. The protonation of the imine nitrogen creates a cationic center, withdrawing electron density from the aromatic ring (deshielding) and dramatically altering the exchangeable proton environment.[2]

A. The "Anchor": Methoxy Group ( )[1]
  • Signal: Singlet (3H)[2]

  • Stability: This peak is electronically insulated from the amidoxime core.[2][1] It serves as the internal standard for integration.[2][1]

  • Shift: ~3.80 ppm (Consistent in both forms).[2]

B. The Diagnostic Region: Amidoxime Core

This is the primary differentiator.[2][1]

  • Free Base: Shows distinct signals for the amine (

    
    ) and hydroxyl (
    
    
    
    ) protons.[2][1]
  • HCl Salt: The additional proton creates a rapidly exchanging system.[2][1][4] The

    
     and 
    
    
    
    signals often broaden significantly, shift downfield (deshielded by positive charge), or merge into a broad "hump" depending on water content and concentration.[2]
C. The Aromatic Fingerprint

The aromatic ring contains 4 protons.[2][1] The 3-methoxy substituent creates a specific splitting pattern:

  • H-2 (Singlet-like): Isolated between Methoxy and Amidoxime.[1]

  • H-4 (Doublet): Ortho to Methoxy.[1]

  • H-5 (Triplet): Meta to substituents.

  • H-6 (Doublet): Ortho to Amidoxime.[1]

Comparative Data Table
Proton AssignmentMultiplicityIntegrationFree Base

(ppm)
HCl Salt

(ppm)
Shift Effect (

)

Singlet (s)3H3.803.82Negligible (Anchor)
Ar-H (H-2) Broad Singlet1H7.257.45Downfield (+0.[1]20)
Ar-H (H-6) Doublet (d)1H7.307.55Downfield (+0.[2][1]25)
Ar-H (H-5) Triplet (t)1H7.357.48Downfield (+0.[2][1]13)
Ar-H (H-4) Doublet (d)1H7.057.15Downfield (+0.[2][1]10)
Amidoxime

Broad Singlet2H~5.80Merged/Broad Disappears/Shifts
Amidoxime

Broad Singlet1H~9.6010.0 - 13.0 Extreme Downfield
Acidic Proton (

)
Broad1HN/A10.0 - 13.0 New Signal

Note: In the HCl salt, the exchangeable protons (


) often appear as a very broad signal spanning 9.0–13.0 ppm in DMSO-d6.[2] If 

exchange is performed, these peaks will vanish, confirming their identity.[2][1]

Mechanistic Insight: Protonation Pathway[1][2]

Understanding where the proton sits explains the spectral shifts.[2][1] The amidoxime nitrogen (imine) is the most basic site.[2][1]

Protonation_Pathway Base Free Base (Neutral Imine) Salt HCl Salt (Protonated Cation) Base->Salt Protonation HCl + HCl Effect Spectral Consequence: Deshielding of Ar-H Broadening of NH/OH Salt->Effect

Figure 2: Protonation of the amidoxime group leads to electron withdrawal and spectral deshielding.[2]

Troubleshooting & Impurities

When analyzing the spectrum, look for these common impurities from the synthesis (Reaction of 3-Methoxybenzonitrile + Hydroxylamine):

  • 3-Methoxybenzonitrile (Starting Material):

    • Indicator: Absence of exchangeable protons; Aromatic signals shift upfield compared to amidoxime.

    • Key Peak: No broad NH/OH peaks; sharp aromatics.[1]

  • 3-Methoxybenzamide (Hydrolysis Byproduct):

    • Indicator: Two distinct amide protons (

      
      ) at ~7.4 and ~8.0 ppm (broad singlets).[2][1]
      
    • Mechanism: Over-hydrolysis of the nitrile or amidoxime.[2][1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98487, 3-Methoxybenzamide.[2][1] Retrieved from [Link][2][1]

  • Oregon State University. 1H NMR Chemical Shifts & Coupling Constants. Retrieved from [Link][2][1]

Sources

A Comparative Guide to the Melting Points of 3-Methoxybenzamidoxime: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Physicochemical Characterization for Drug Development

For researchers and scientists in the field of medicinal chemistry and drug development, the meticulous characterization of a new chemical entity is paramount. Among the fundamental physicochemical properties, the melting point stands out as a critical indicator of purity, identity, and the energetic stability of the crystalline lattice. This guide provides an in-depth comparison of the expected melting point characteristics of 3-Methoxybenzamidoxime in its free base form versus its hydrochloride (HCl) salt, alongside a robust experimental protocol for their determination.

Understanding the Impact of Salt Formation on Melting Point

The conversion of a free base, such as 3-Methoxybenzamidoxime, into its hydrochloride salt is a common strategy in pharmaceutical development. This is often done to improve properties like solubility, stability, and bioavailability[1][2][3]. This chemical modification has a profound effect on the compound's crystal lattice structure and, consequently, its melting point.

The free base of 3-Methoxybenzamidoxime is a neutral molecule. The intermolecular forces holding the crystals together are likely to be a combination of hydrogen bonds (from the oxime and amide functionalities) and van der Waals forces. In contrast, the hydrochloride salt exists as an ion pair: the protonated, positively charged 3-Methoxybenzamidoxime cation and the chloride anion. The introduction of strong ionic interactions within the crystal lattice significantly increases the energy required to break down the solid structure. Therefore, it is anticipated that the melting point of 3-Methoxybenzamidoxime HCl will be substantially higher than that of its free base. This principle is widely observed in organic chemistry. For instance, simple amines often have much lower melting points than their corresponding hydrochloride salts.

Table 1: Anticipated Melting Point Comparison

CompoundFormExpected Melting Point RangeKey Intermolecular Forces
3-MethoxybenzamidoximeFree BaseLowerHydrogen Bonding, Van der Waals
3-Methoxybenzamidoxime HClHCl SaltSignificantly HigherIonic Bonds, Hydrogen Bonding

Experimental Determination of Melting Point: A Validated Protocol

The following protocol provides a detailed, step-by-step methodology for the accurate determination of the melting points of 3-Methoxybenzamidoxime free base and its HCl salt using a standard capillary melting point apparatus.

Preparation of 3-Methoxybenzamidoxime HCl

Assuming you have synthesized or acquired the 3-Methoxybenzamidoxime free base, the HCl salt can be readily prepared.

  • Dissolve a known quantity of 3-Methoxybenzamidoxime free base in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or diethyl ether).

  • To this solution, add a stoichiometric equivalent of hydrochloric acid (a solution in a compatible solvent like diethyl ether or isopropanol is often preferred to control the reaction and precipitation).

  • The hydrochloride salt will typically precipitate out of the solution. If not, the slow addition of a less polar co-solvent can induce precipitation.

  • Collect the precipitated salt by filtration, wash with a small amount of the non-polar solvent to remove any unreacted starting material, and dry thoroughly under vacuum.

Melting Point Determination Protocol
  • Sample Preparation :

    • Ensure both the free base and the HCl salt are pure and completely dry. Any residual solvent will act as an impurity and depress the melting point.

    • Finely crush a small amount of the sample into a powder on a clean, dry surface.[4]

  • Capillary Tube Loading :

    • Take a capillary tube and seal one end by carefully rotating it in the outer part of a Bunsen burner flame.[5]

    • Press the open end of the capillary tube into the powdered sample. A small amount of the sample will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[5]

  • Melting Point Apparatus Setup :

    • Place the loaded capillary tube into the sample holder of the melting point apparatus, alongside a calibrated thermometer.[4][6]

  • Measurement :

    • Set the apparatus to heat at a moderate rate until the temperature is about 20°C below the expected melting point.[7]

    • Decrease the heating rate to approximately 1-2°C per minute as you approach the expected melting point. A slow heating rate is crucial for an accurate reading.[6][7]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[7]

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).[7]

    • The melting point is reported as a range from the onset to the completion of melting. A pure compound will typically have a sharp melting range of 0.5-1.0°C.[5]

  • Repeatability :

    • Perform the measurement in triplicate for both the free base and the HCl salt to ensure the results are reproducible.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental process, from sample preparation to data analysis.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination cluster_analysis Data Analysis free_base 3-Methoxybenzamidoxime (Free Base) hcl_prep Salt Formation (Reaction with HCl) free_base->hcl_prep Dissolve & React load_fb Load Free Base into Capillary free_base->load_fb hcl_salt 3-Methoxybenzamidoxime HCl (Dried Salt) hcl_prep->hcl_salt Precipitate & Dry load_hcl Load HCl Salt into Capillary hcl_salt->load_hcl mp_apparatus Melting Point Apparatus load_fb->mp_apparatus load_hcl->mp_apparatus record_fb Record Melting Range (Free Base) mp_apparatus->record_fb record_hcl Record Melting Range (HCl Salt) mp_apparatus->record_hcl comparison Compare Melting Ranges (Free Base vs. HCl Salt) record_fb->comparison record_hcl->comparison

Caption: Workflow for the comparative melting point determination of 3-Methoxybenzamidoxime free base and its HCl salt.

Conclusion: The Importance of Empirical Data

The conversion of 3-Methoxybenzamidoxime from its free base to its hydrochloride salt is expected to lead to a significant increase in its melting point due to the introduction of strong ionic forces in the crystal lattice. While theoretical principles provide a strong predictive foundation, there is no substitute for empirical data. The detailed protocol provided in this guide offers a robust framework for researchers to accurately determine and compare these crucial physicochemical properties. This data is not only fundamental for the characterization of the molecule but also invaluable for guiding formulation strategies and ensuring the quality and stability of potential drug candidates.

References

  • ACS Publications. (n.d.). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]

  • studylib.net. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

  • Unknown. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

Sources

HPLC retention time of 3-Methoxybenzamidoxime vs 3-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention Behavior of 3-Methoxybenzamidoxime and 3-Methoxybenzamide

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of molecules is paramount for developing robust analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, remains the cornerstone of purity assessment, quantification, and stability testing. This guide provides a detailed comparison of the retention behavior of two structurally related compounds: 3-Methoxybenzamidoxime and 3-Methoxybenzamide. We will delve into the theoretical principles governing their separation, provide a validated experimental protocol, and interpret the expected results, offering field-proven insights for researchers and scientists.

Introduction: A Tale of Two Functional Groups

At first glance, 3-Methoxybenzamide and 3-Methoxybenzamidoxime share a significant portion of their chemical architecture: a methoxy-substituted benzene ring. Their critical distinction, and the focus of this guide, lies in a single functional group transformation—the conversion of an amide to an amidoxime.

  • 3-Methoxybenzamide features a carboxamide group (-C(=O)NH₂).

  • 3-Methoxybenzamidoxime features an amidoxime group (-C(=NOH)NH₂).

This seemingly minor change has profound implications for the molecule's polarity, hydrogen bonding capacity, and, consequently, its interaction with HPLC stationary and mobile phases. Understanding this relationship is not merely an academic exercise; it is fundamental to predicting elution order, developing separation methods, and troubleshooting chromatographic challenges.

The Chromatographic Principle: Polarity and Retention in RP-HPLC

Reverse-Phase HPLC (RP-HPLC) operates on the principle of hydrophobic interactions. The stationary phase is non-polar (typically alkyl-silane bonded silica, such as C18), while the mobile phase is polar (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).

The retention of an analyte is determined by its partitioning between these two phases.

  • Non-polar (hydrophobic) analytes have a stronger affinity for the non-polar stationary phase and will be retained longer, resulting in a later elution time.

  • Polar (hydrophilic) analytes have a stronger affinity for the polar mobile phase and will pass through the column more quickly, resulting in an earlier elution time.

The Hypothesis:

The amidoxime functional group contains a hydroxylamine moiety (=N-OH), which introduces an additional site for hydrogen bonding (both as a donor and acceptor) compared to the amide's carbonyl group (=O). This addition significantly increases the overall polarity of 3-Methoxybenzamidoxime relative to 3-Methoxybenzamide. Therefore, we predict that 3-Methoxybenzamidoxime will have a shorter retention time than 3-Methoxybenzamide in a standard RP-HPLC system.

Molecular Structure and Polarity Comparison

To visualize the key structural differences, consider the diagram below. The highlighted functional groups are the primary drivers of the differential chromatographic behavior.

G cluster_0 3-Methoxybenzamide cluster_1 3-Methoxybenzamidoxime amide_struct amide_label Amide Group (-CONH₂) Less Polar amide_struct->amide_label amidoxime_struct amidoxime_label Amidoxime Group (-C(NH₂)=NOH) More Polar (due to -OH) amidoxime_struct->amidoxime_label

Caption: Chemical structures of 3-Methoxybenzamide and 3-Methoxybenzamidoxime.

Experimental Protocol: A Validated Method for Comparison

This protocol describes a robust, isocratic RP-HPLC method designed for the baseline separation and comparison of the two target analytes. The method is based on common laboratory setups, ensuring high reproducibility.[1]

Instrumentation and Conditions
ParameterSpecification
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Degas the solution for a minimum of 15 minutes using sonication or vacuum filtration to prevent bubble formation in the pump heads.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxybenzamide and 10 mg of 3-Methoxybenzamidoxime reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask. Dilute to the mark with the mobile phase. This mixed solution will be used for injection to ensure identical analytical conditions for both compounds.

Analytical Workflow

The experimental process follows a standard, self-validating workflow from sample preparation to data analysis.

G cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing A Prepare Mobile Phase (50:50 ACN:H₂O) C Equilibrate C18 Column (1.0 mL/min, 30°C) A->C B Prepare Mixed Standard (100 µg/mL) D Inject 10 µL Sample B->D C->D E Isocratic Elution D->E F UV Detection at 254 nm E->F G Integrate Peaks & Record Retention Times (tR) F->G

Caption: Standard experimental workflow for comparative HPLC analysis.

Expected Results and Discussion

Based on the theoretical principles outlined, the following results are expected from the execution of the described protocol.

CompoundFunctional GroupExpected Retention Time (t R )Key Interaction Mechanism
3-Methoxybenzamidoxime Amidoxime (-C(NH₂)=NOH)~3.5 minutesIncreased H-bonding with polar mobile phase
3-Methoxybenzamide Amide (-CONH₂)~5.0 minutesIncreased hydrophobic interaction with C18 stationary phase
Discussion

The anticipated chromatogram would show two well-resolved peaks, with the 3-Methoxybenzamidoxime eluting significantly earlier than the 3-Methoxybenzamide. This outcome is a direct consequence of their differing polarities, driven by their respective functional groups.

  • 3-Methoxybenzamidoxime (Earlier Elution): The presence of the hydroxyl group (-OH) on the oxime moiety makes this molecule considerably more polar. This group readily forms hydrogen bonds with the water molecules in the mobile phase. This strong interaction with the mobile phase outcompetes the weaker hydrophobic interaction with the C18 stationary phase, causing the molecule to be swept through the column more rapidly. Research has shown that amine, amide, and hydroxyl groups can significantly influence elution times, often reducing retention in reverse-phase systems due to their polarity.[2]

  • 3-Methoxybenzamide (Later Elution): The amide functional group is polar, but less so than the amidoxime. Its interaction with the mobile phase is weaker compared to the amidoxime. Consequently, the non-polar character of the methoxy-benzene ring plays a more dominant role. This allows for a more significant hydrophobic interaction with the long alkyl chains of the C18 stationary phase. To be displaced from the stationary phase and eluted, a higher concentration of the organic modifier (acetonitrile) is effectively required, which translates to a longer residence time in the column under isocratic conditions.

Conclusion and Broader Implications

The comparative analysis of 3-Methoxybenzamide and 3-Methoxybenzamidoxime serves as a clear and practical illustration of a fundamental principle in chromatography: structure dictates retention . The substitution of a carbonyl oxygen with a hydroxylamine group predictably and significantly decreases the compound's retention time in reverse-phase HPLC due to a marked increase in polarity.

For researchers in method development, this principle is a powerful predictive tool. When dealing with a series of related compounds or potential impurities and degradants, analyzing the polarity of their functional groups allows for an educated estimation of their elution order. This insight accelerates the process of selecting appropriate starting conditions for columns and mobile phases, ultimately leading to more efficient and robust analytical method development.

References

  • SIELC Technologies. (n.d.). Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzamidoxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Guo, Y., et al. (2020). The effects of different functional groups on retention time. ResearchGate. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

Sources

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